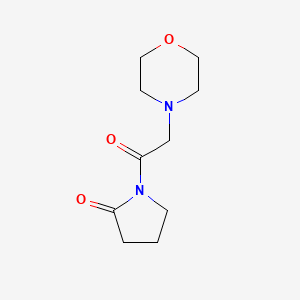

![molecular formula C18H16N4O3S B5543098 1-甲基-4-[(2-甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-7-基)甲基]-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮](/img/structure/B5543098.png)

1-甲基-4-[(2-甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-7-基)甲基]-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1,4-benzodiazepine-2,5-diones involves multiple steps, including Ugi four-component condensation and subsequent cyclization reactions. A notable method employs a convertible isocyanide in the Ugi reaction, followed by an acid-activated cyclization, which represents a significant improvement over traditional synthesis routes by offering greater molecular diversity (T. Keating & R. W. Armstrong, 1996). Additionally, solid-phase synthesis techniques have been developed, allowing for the efficient production of various 1,4-benzodiazepine-2,5-dione derivatives by combining anthranilic acids, α-amino esters, and alkylating agents (Constantine G. Boojamra et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds within this class often features fused ring systems that include benzodiazepine and pyrimidinone units, contributing to their complex chemical behavior and interaction with biological targets. Specific structural analysis has shown conformational isomerism in some derivatives, highlighting the flexible nature of the benzodiazepine core under certain conditions (T. Keating & R. W. Armstrong, 1996).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes the ability to undergo various substitution reactions, enabling the introduction of different functional groups that can modulate their biological activity. The synthesis pathways often involve key intermediates that can be further transformed into a wide array of structurally diverse molecules (J. Mayer et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of 1,4-benzodiazepine-2,5-diones vary widely depending on the substituents present in the molecule. These properties are crucial for determining the compound's suitability for different pharmaceutical formulations and its bioavailability (Constantine G. Boojamra et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the core structure and the nature of the substituents. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity towards nucleophiles and electrophiles, as well as its overall stability under various conditions (J. Mayer et al., 1996).

科学研究应用

合成与结构分析

合成技术

研究重点介绍了苯并二氮杂卓衍生物的各种合成方法,包括缩合反应、环化过程以及使用新型合成方案来创建一系列具有潜在生物活性的杂环化合物。例如,使用聚合物负载的氨基酸进行 1,4-苯并二氮杂卓-2,5-二酮的固相合成,展示了一种获得高产率和纯度产物(Mayer 等人,1996 年)。

结构分析

已经进行了理论研究以了解苯并二氮杂卓衍生物的分子特性,重点关注它们的三维结构和由于其生物活性而产生的药理学兴趣。这些研究提供了对苯并二氮杂卓在生物系统中的反应性和机制的见解(Abirou 等人,2007 年)。

生物活性与应用

抗癌活性

几项研究已经合成并评估了苯并二氮杂卓衍生物的抗癌活性,一些化合物对各种人类癌细胞系显示出有效的抑制作用。这表明苯并二氮杂卓衍生物作为癌症治疗中治疗剂的潜力(El-Naem 等人,2003 年)。

神经活性

对苯并二氮杂卓衍生物的合成和药理学评估的研究也发现了具有镇静和镇痛作用的化合物。这些发现表明在治疗焦虑和疼痛等疾病方面的应用,进一步证明了苯并二氮杂卓衍生物在药物化学中的多功能性(Menegatti 等人,2006 年)。

抗菌活性

合成的苯并二氮杂卓衍生物的抗菌潜力已经得到探索,一些化合物显示出对细菌(如金黄色葡萄球菌)和真菌(如白色念珠菌)的活性。这突出了苯并二氮杂卓衍生物在开发新型抗菌剂中的另一个应用领域(Ibrahim 等人,2011 年)。

属性

IUPAC Name |

1-methyl-4-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-11-8-22-15(23)7-12(19-18(22)26-11)9-21-10-16(24)20(2)14-6-4-3-5-13(14)17(21)25/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTLEJRUCXPKPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2S1)CN3CC(=O)N(C4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)